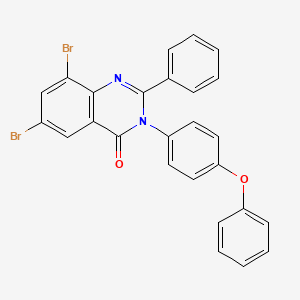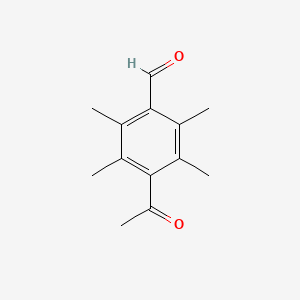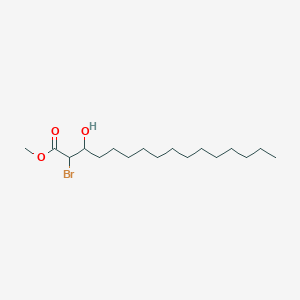
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is known for its fruity, apple-like aroma and is commonly used in the flavor and fragrance industry. This compound is also referred to as Fructone or apple ketal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and energy consumption, making it economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the compound can be hydrolyzed to yield ethyl acetoacetate and ethylene glycol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ethyl acetoacetate and ethylene glycol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate is unique due to its specific structure and aroma profile. Similar compounds include:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another fruity-smelling compound with a similar structure.
2-Ethyl-2-methyl-1,3-dioxolane: Used as a reagent in organic synthesis and has similar chemical properties
These compounds share similar chemical properties but differ in their specific applications and aroma profiles.
Eigenschaften
CAS-Nummer |
90293-83-7 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C9H16O4/c1-3-11-8(10)7-9(2)12-5-4-6-13-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
XMLLBDKQPQZGDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(OCCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)


![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)



